molecular formula C9H9NO B1587589 2-Methyl-5-benzofuranamine CAS No. 26210-75-3

2-Methyl-5-benzofuranamine

Cat. No.: B1587589
CAS No.: 26210-75-3
M. Wt: 147.17 g/mol
InChI Key: BPWUIVGFGOGGHR-UHFFFAOYSA-N
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Description

2-Methyl-5-benzofuranamine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amine group at the 5-position and a methyl group at the 2-position distinguishes this compound from other benzofuran derivatives. This compound is of interest due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-Methyl-5-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound has been shown to enhance the immune response by activating immune cells and promoting the production of cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be actively transported across cell membranes by transporters, facilitating its uptake and accumulation in specific tissues . Additionally, binding proteins can influence its localization and distribution within cells, affecting its overall bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-benzofuranamine typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclization of 2-methylphenol with an appropriate amine source under acidic or basic conditions. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-benzofuranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

2-Methyl-5-benzofuranamine has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-Methylbenzofuran: Lacks the amine group at the 5-position, resulting in different chemical and biological properties.

    5-Aminobenzofuran: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    2-Methyl-3-benzofuranamine:

Uniqueness: 2-Methyl-5-benzofuranamine is unique due to the specific positioning of the methyl and amine groups, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWUIVGFGOGGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390139
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26210-75-3
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 35° C. mixture of 50 g of 2-methyl-5-nitrobenzofuran, ethanol (250 mL), THF (250 mL) and wet 10% Pd/C (4 g) was added ammonium formate (53.4 g, 0.85 mol) over 50 min. After an additional 4 h, the reaction was cooled to room temperature and filtered through Celite. The filtrate was concentrated and the residue was taken up in methyl t-butyl ether. This mixture was filtered, concentrated and dried to provide 2-methyl-5-benzofuranamine which was converted to its hydrochloride salt or its oxalate salt. The oxalate was prepared as follows: To a solution of 2-methyl-5-benzofuranamine in TBME (415 mL) was added a solution of oxalic acid (25.4 g) in methanol (80 mL) dropwise. The precipitate was stirred for 2 h, collected, washed with methanol/TBME and dried to provide 2-methyl-5-benzofuranamine oxalate.
Quantity
50 g
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250 mL
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4 g
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250 mL
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solvent
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53.4 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-5-nitro-benzofuran [19] (125 mg, 0.706 mmol) in methanol (20 mL) was added 5% palladium on carbon (20 mg) and the mixture was stirred under 1 atm H2 for 4 h. The mixture was filtered through celite and the filtrate evaporated. The residue was passed through a silica plug to afford 5-amino-2-methyl benzofuran as a red-brown oil (78 mg, 75%), single spot at Rf 0.45 (1:1 hexane:ethyl acetate). 1H NMR (CDCl3): δ 7.17 (1H, d, J=8.7 Hz), 6.75 (1H, d, J=2.5 Hz), 6.57 (1H, dd, J8.7, 2.5 Hz), 6.20 (1H, s), 3.53 (2H, s, NH2), 2.39 (3 H, s).
Quantity
125 mg
Type
reactant
Reaction Step One
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20 mL
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solvent
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20 mg
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catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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